REACTION_SMILES
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[Cl:1][C:2]([CH:3]([OH:4])[OH:5])([Cl:6])[Cl:7].[c:8]1([CH3:17])[c:9]([C:14](=[O:15])[NH2:16])[cH:10][cH:11][cH:12][cH:13]1>>[Cl:1][C:2]([CH:3]([OH:4])[NH:16][C:14]([c:9]1[c:8]([CH3:17])[cH:13][cH:12][cH:11][cH:10]1)=[O:15])([Cl:6])[Cl:7]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(O)C(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C(N)=O
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Name
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Type
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product
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Smiles
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Cc1ccccc1C(=O)NC(O)C(Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |